4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride
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Overview
Description
4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride is a chemical compound with the molecular formula C13H11NO2·HCl. It is a derivative of benzoic acid and pyridine, and it is commonly used in various research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride typically involves the esterification of 4-Pyridin-4-yl-benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through recrystallization or chromatography techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: 4-Pyridin-4-yl-benzoic acid.
Reduction: 4-Pyridin-4-yl-benzyl alcohol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is used in biochemical assays and as a ligand in binding studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, depending on the context of the study. The compound can bind to active sites of enzymes or receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Pyridin-4-yl-benzoic acid: A precursor to the ester form.
4-Pyridin-4-yl-benzyl alcohol: A reduced form of the ester.
4-Pyridin-4-yl-benzoic acid ethyl ester: An analog with an ethyl ester group instead of a methyl ester.
Uniqueness
4-Pyridin-4-yl-benzoic acid methyl ester hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
methyl 4-pyridin-4-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11;/h2-9H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUFZQGWHFPHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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